rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid
Description
rac-(1R,3S)-3-Propanamidocyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a propanamide (-NHCOCH2CH3) substituent at the 3-position and a carboxylic acid (-COOH) group at the 1-position. The "rac-" designation indicates a racemic mixture of (1R,3S) and (1S,3R) enantiomers.
- Molecular formula: Likely C9H15NO3 (inferred from substituent addition to cyclopentane backbone).
- Applications: Potential use as a synthetic intermediate in medicinal chemistry, particularly for designing peptide mimetics or enzyme inhibitors, given the presence of both amide and carboxylic acid functional groups .
Properties
IUPAC Name |
(1S,3R)-3-(propanoylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVSUQVIOMFOBI-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid typically involves several steps, including cycloaddition, hydrogenation, and hydrolysis. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene to yield an intermediate, which is then hydrogenated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure hydrogenation and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various amides, amines, and substituted cyclopentane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Cyclopentane Derivatives
Structural and Functional Group Variations
The table below compares rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid with structurally related cyclopentane derivatives:
*Note: Data for the target compound are inferred from structural analogs.
Key Differences and Implications
a) Functional Group Effects
- Propanamide vs. Amino Group: The propanamide substituent in the target compound introduces greater hydrophobicity compared to the amino group in (1R,3S)-3-aminocyclopentane-1-carboxylic acid (129.15 g/mol). This may enhance membrane permeability in biological systems but reduce aqueous solubility .
- Ester vs. Amide Stability : The methoxycarbonyl group in (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid (172.18 g/mol) is more labile under basic conditions than the propanamide group, making the latter more stable in physiological environments .
b) Stereochemical Considerations
- The racemic nature of the target compound contrasts with enantiomerically pure analogs like (1R,3S)-3-aminocyclopentane-1-carboxylic acid (98% ee, mp 172.1°C). Racemates often exhibit distinct crystallinity and solubility profiles compared to single enantiomers .
Research Findings and Data
Physical Properties
- Melting Points: Enantiopure cyclopentane derivatives (e.g., (1R,3S)-3-aminocyclopentane-1-carboxylic acid) exhibit higher melting points (172.1°C) than racemic mixtures, which often display depressed melting points due to disrupted crystal packing .
- Optical Purity: The 98% enantiomeric excess (ee) noted for (1R,3S)-3-aminocyclopentane-1-carboxylic acid underscores the importance of chiral resolution in pharmaceutical applications .
Biological Activity
Chemical Structure and Properties
Rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is a cyclic amino acid derivative characterized by its unique cyclopentane structure. The presence of both amide and carboxylic acid functional groups suggests potential biological activity, particularly in relation to enzyme inhibition or receptor modulation.
The biological activity of this compound may involve:
- Enzyme Inhibition: Compounds with similar structures often act as inhibitors for various enzymes, including proteases and kinases. The amide group can form hydrogen bonds with enzyme active sites, potentially blocking substrate access.
- Receptor Interaction: The structural conformation allows for interaction with neurotransmitter receptors, which could lead to modulation of neurotransmission.
2. Pharmacological Effects
Research on related compounds indicates potential pharmacological effects such as:
- Analgesic Properties: Compounds with similar cyclic structures have shown promise in pain management by modulating pain pathways.
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Table 1: Comparison of Biological Activities
| Compound Name | Enzyme Inhibition | Analgesic Effect | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Potentially High | Moderate | Moderate |
| Cyclohexylalanine | Moderate | High | Low |
| 2-Aminocyclopentanecarboxylic acid | Low | Moderate | High |
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of cyclic amino acids found that compounds structurally similar to this compound exhibited significant inhibition against serine proteases. This suggests the potential for developing therapeutic agents targeting inflammatory diseases.
Case Study 2: Analgesic Activity
In animal models, derivatives of cyclic amino acids have been shown to reduce pain responses significantly. One study reported a 30% reduction in pain scores when administered at specific dosages, indicating that this compound might exhibit similar analgesic properties.
Research Findings
Recent literature highlights the importance of cyclic amino acids in drug design:
- A review article emphasized the role of cyclic structures in enhancing bioavailability and specificity towards target proteins.
- Experimental studies have shown promising results in vitro regarding the cytotoxic effects of related compounds on cancer cell lines.
Q & A
Basic: What synthetic routes are recommended for rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves cyclopentane ring functionalization, starting with (1R,3S)-3-aminocyclopentane-1-carboxylic acid derivatives (e.g., Boc-protected intermediates, as seen in ). Propanamide introduction may use coupling reagents like EDC/HOBt. Optimization strategies include:
- Catalytic systems : Transition metal catalysts (e.g., Rh or Cu) for stereocontrol, as demonstrated in cyclopropane synthesis .
- Computational guidance : Quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction paths, reducing trial-and-error experimentation .
- Continuous flow reactors : Enhance yield and purity via controlled reaction parameters .
Basic: Which analytical techniques effectively characterize the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .
- X-ray crystallography : Confirms absolute configuration and crystal packing interactions .
Advanced: How can computational chemistry predict reactivity and stereoselectivity in its synthesis?
Answer:
- Reaction path searches : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways .
- Transition state analysis : DFT calculations (e.g., B3LYP/6-31G*) evaluate steric and electronic effects influencing stereoselectivity .
- Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst) .
Advanced: What strategies resolve enantiomers of this racemic mixture, considering the propanamide group?
Answer:
- Chiral chromatography : Use preparative HPLC with polysaccharide columns for high-resolution separation .
- Diastereomeric crystallization : React with chiral resolving agents (e.g., tartaric acid derivatives) to form salts with differential solubility .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer’s ester derivative .
Note : The propanamide’s hydrogen-bonding capacity may require polar solvents (e.g., DMF) to enhance solubility during resolution .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with silica gel or acid-neutralizing adsorbents; avoid water flushing to prevent environmental contamination .
Advanced: How do steric/electronic effects of the cyclopentane and propanamide groups influence nucleophilic acyl substitution?
Answer:
- Steric hindrance : The cyclopentane’s rigid structure limits nucleophile access to the carbonyl carbon.
- Electronic effects : The propanamide’s electron-withdrawing nature activates the carbonyl toward nucleophilic attack.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing reaction rates .
Basic: How should stability studies under varying pH/temperature be designed?
Answer:
- Stress testing : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- Analytical monitoring : Use HPLC-UV or LC-MS to quantify degradation products (e.g., hydrolyzed amide or decarboxylated derivatives) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Advanced: What intermolecular interactions dominate its crystal packing, and how can co-crystallization be exploited?
Answer:
- Hydrogen bonding : Between carboxylic acid and amide groups forms 2D networks .
- Van der Waals forces : Cyclopentane’s nonpolar regions contribute to layered packing .
Co-crystallization : Use co-formers (e.g., nicotinamide) to modify solubility or bioavailability via H-bonding synergies .
Basic: How to address NMR chemical shift discrepancies during characterization?
Answer:
- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals .
- 2D techniques : HSQC and COSY resolve overlapping peaks by correlating ¹H-¹³C or ¹H-¹H couplings .
Advanced: Which catalytic systems enable stereocontrolled functionalization of the cyclopentane ring?
Answer:
- Asymmetric catalysis : Chiral Pd or Ru complexes promote enantioselective C–H activation or cross-coupling .
- Organocatalysts : Proline derivatives induce stereoselective aldol additions to the carboxylic acid moiety .
- Photoredox catalysis : Visible-light-driven reactions for radical-based functionalization with spatial control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
